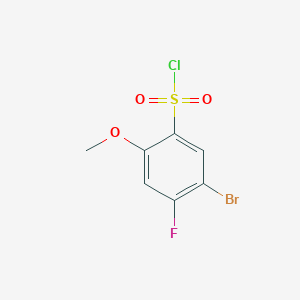

![molecular formula C31H23ClN4O B2499908 N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-04-2](/img/structure/B2499908.png)

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

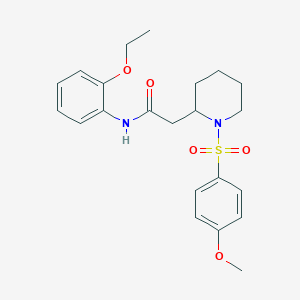

This compound is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . It has been highlighted in a study as a potent derivative with significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . The compound has a molecular weight of 410.898 Da .

Synthesis Analysis

The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described in a study . The study provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis

The molecular formula of the compound is C25H19ClN4 . The compound is a part of the 7H-Pyrrolo[2,3-d]pyrimidine family .Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.898 Da . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Salicylanilides, a class of compounds similar to the one , have been reported to display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Antimycobacterial Activity

Salicylanilides have also been reported to have antimycobacterial activity . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Enzyme Inhibition

Pyrrolo[2,3-d]pyrimidines, a class of 7-deazapurine analogs, have been reported as enzyme inhibitors . This suggests that they could be used in the development of drugs that target specific enzymes in the body .

Anti-inflammatory Activity

Some pyrrolo[2,3-d]pyrimidines have been reported to have anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Pyrrolo[2,3-d]pyrimidines have been reported to have anticancer activity . They could potentially be used in the development of new anticancer drugs .

Antiviral Activity

Some halogenated salicylanilides have been reported to reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines . This suggests that they could be used in the treatment of viral infections, including COVID-19 .

Anthelmintic Activity

Halogenated salicylanilides are important anthelmintics that are used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries . They could potentially be used in the treatment of parasitic worm infections .

Antileishmanial Activity

Halogenated salicylanilides have been reported as potential antileishmanial agents . This suggests that they could be used in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania .

Eigenschaften

IUPAC Name |

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23ClN4O/c1-21-6-5-9-25(18-21)36-19-28(22-7-3-2-4-8-22)29-30(33-20-34-31(29)36)35-24-12-16-27(17-13-24)37-26-14-10-23(32)11-15-26/h2-20H,1H3,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRENKDYVGXGJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)